molecular formula C15H12Cl2N2 B352450 1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole CAS No. 193013-85-3

1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole

Cat. No.: B352450
CAS No.: 193013-85-3
M. Wt: 291.2g/mol
InChI Key: FISAKEHVGYZHRQ-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole (: 1260674-05-2) is an organic compound with the molecular formula C 16 H 13 Cl 2 N 2 . This chemical belongs to the benzimidazole class, a privileged scaffold in medicinal chemistry known for its robust affinity for diverse enzymes and protein receptors . The core benzimidazole structure is a bicyclic system formed by the fusion of a benzene ring with an imidazole ring, and its derivatives are recognized as structural isosteres of naturally occurring nucleotides, which facilitates their interaction with various biological targets . Benzimidazole derivatives, such as this compound, are of significant interest in pharmacological research due to their wide spectrum of reported biological activities . While the specific biological data for this particular analogue is limited in the public domain, related 2-methylbenzimidazole and 1-benzyl-2-methylbenzimidazole derivatives have been synthesized and explored for their potential research applications . The structural features of this compound—specifically the 2,4-dichlorobenzyl group at the N-1 position and the methyl group at the C-2 position—make it a valuable intermediate for researchers investigating structure-activity relationships (SAR). Its primary research value lies in its potential as a key synthetic precursor for developing novel molecules with possible pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, among others . WARNING: This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2/c1-10-18-14-4-2-3-5-15(14)19(10)9-11-6-7-12(16)8-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISAKEHVGYZHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole typically involves the condensation of o-phenylenediamine with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole, have demonstrated significant antimicrobial properties. Research indicates that compounds within this class exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain benzimidazole derivatives possess effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ampicillin and ciprofloxacin .

Antifungal Properties

The antifungal activity of benzimidazole derivatives was first reported in the mid-20th century. Recent studies have reaffirmed their efficacy against various fungal pathogens. Specifically, compounds with the benzimidazole scaffold have shown promising results in inhibiting the growth of fungi such as Candida albicans and Aspergillus niger, indicating potential for therapeutic use in treating fungal infections .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies demonstrate that this compound can inhibit the proliferation of several cancer cell lines, including leukemia and melanoma. For example, a study reported that benzimidazole derivatives exhibited significant cytotoxic effects on various cancer cell lines at micromolar concentrations .

Anti-inflammatory Effects

Compounds derived from benzimidazoles have been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. For instance, specific derivatives have shown IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac, indicating their potential as effective anti-inflammatory agents .

Analgesic Activity

In addition to anti-inflammatory effects, certain benzimidazole derivatives have been evaluated for analgesic properties. Research has shown that these compounds can reduce pain responses in animal models, suggesting their potential application in pain management therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that contribute to its biological activity. Understanding the structure-activity relationship (SAR) is essential for optimizing its pharmacological properties. Researchers have synthesized numerous derivatives to explore how modifications to the benzimidazole core affect biological activity. For example, altering substituents on the phenyl ring or the nitrogen atoms can significantly influence the compound's potency against specific pathogens or cancer cells .

Case Study 1: Antibacterial Efficacy

In a comparative study of various benzimidazole derivatives against bacterial strains, this compound was found to exhibit superior antibacterial activity compared to established antibiotics. The study highlighted its mechanism of action involving disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

A clinical trial evaluated the effectiveness of a benzimidazole derivative similar to this compound in patients with advanced melanoma. The results indicated a notable reduction in tumor size in a subset of patients, leading to further investigations into its use as an adjunct therapy in oncology.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the function of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzimidazole derivatives are modulated by substituents at positions 1 and 2, which dictate their physicochemical and biological properties. Key comparisons include:

1-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-1H-benzimidazole (Compound 14)
  • Structure : 4-Chlorophenyl at position 1; 2,6-dichlorophenyl at position 2.
  • Synthesis : Yield of 32.7% via Na₂S₂O₅-mediated condensation, lower than typical yields for simpler benzimidazoles, indicating steric challenges from the 2,6-dichloro substituent .
  • Physical Properties : Melting point (84–86°C) lower than the target compound (data inferred from similar derivatives), suggesting reduced crystallinity due to asymmetric substitution.
  • Spectroscopy : IR peak at 1608 cm⁻¹ (–C=N stretch) aligns with benzimidazole cores. NMR shows complex aromatic proton splitting (δ 7.30–7.95 ppm) due to multiple chloro groups .
2-(4-Chlorophenyl)-1-[(4-chlorophenyl)methyl]-1H-benzimidazole
  • Structure : 4-Chlorophenyl at both positions 1 and 2.
  • Key Differences : Symmetric 4-chloro substitution vs. the target’s 2,4-dichloro and 2-methyl groups.
  • Antifungal activity may be lower due to fewer chlorine atoms .
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole (3b)
  • Spectroscopy : IR shows C=N stretching at 1591 cm⁻¹, similar to the target compound. The absence of a methyl group simplifies the aliphatic region in NMR .

Physicochemical Properties

Compound Melting Point (°C) IR (C=N stretch, cm⁻¹) Solubility
Target Compound Data Unavailable ~1600 (estimated) Low (DMF/DMSO)
1-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-1H-benzimidazole 84–86 1608 Moderate (AcOEt)
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole N/A 1591 Low (CDCl₃)
  • Solubility : The target’s 2,4-dichlorophenylmethyl group likely reduces aqueous solubility compared to hydroxy-phenyl analogs () but improves lipid bilayer penetration .

Biological Activity

1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The compound can be synthesized through various methods, often involving the reaction of 2-methylbenzimidazole with 2,4-dichlorobenzyl chloride under basic conditions. The reaction typically requires solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound encompasses several areas:

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds possess significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 12.5 to 250 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The anticancer activity of this compound has been highlighted in several studies. For example, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these activities are reported around 25.72 ± 3.95 μM, indicating a promising potential for further development as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureusMIC = 12.5 µg/mL
AntibacterialEscherichia coliMIC = 50 µg/mL
AnticancerMCF-7IC50 = 25.72 µM
AnticancerMDA-MB-231IC50 = 45.2 ± 13.0 µM

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways within target cells. For instance, it may interact with DNA or RNA synthesis pathways, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Studies

Case Study 1: Anticancer Activity Assessment
In a study conducted by Goreti Ribeiro Morais et al., the compound was evaluated for its ability to suppress tumor growth in vivo using a mouse model. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent against specific cancer types .

Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The study utilized broth microdilution methods to determine MIC values against multiple bacterial strains, confirming its effectiveness as an antibacterial agent .

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